Einecs 258-317-7

Interfacial adsorption Surfactant design Emulsification

EINECS 258‑317‑7 (CAS 53036‑49‑0) is a 1:1 co‑crystal of (2S)-5-oxopyrrolidine‑2‑carboxylic acid (5‑oxo‑L‑proline) and dodecyl (2S)-2-amino-3-(3,4‑dihydroxyphenyl)propanoate. The active amphiphilic species is a cationic dodecyl ester of L‑DOPA (3‑hydroxy‑L‑tyrosine), while the pyroglutamate counterion distinguishes this salt from more common hydrochloride forms.

Molecular Formula C26H42N2O7
Molecular Weight 494.6 g/mol
CAS No. 53036-49-0
Cat. No. B12678780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 258-317-7
CAS53036-49-0
Molecular FormulaC26H42N2O7
Molecular Weight494.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O
InChIInChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1
InChIKeyQDUOSUWOCPXLMQ-ZZAUXRJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EINECS 258-317-7 (CAS 53036-49-0) Procurement Specification: Core Identity and Structural Baseline for Surfactant and Bioconjugate Selection


EINECS 258‑317‑7 (CAS 53036‑49‑0) is a 1:1 co‑crystal of (2S)-5-oxopyrrolidine‑2‑carboxylic acid (5‑oxo‑L‑proline) and dodecyl (2S)-2-amino-3-(3,4‑dihydroxyphenyl)propanoate. The active amphiphilic species is a cationic dodecyl ester of L‑DOPA (3‑hydroxy‑L‑tyrosine), while the pyroglutamate counterion distinguishes this salt from more common hydrochloride forms [1]. The compound belongs to the aromatic amino acid‑based surfactant class and is primarily investigated for its interfacial adsorption, aggregation behavior, and potential in biological applications [2].

EINECS 258-317-7 Procurement Risk: Why Interchanging Counterions or Amino Acid Head Groups Invalidates Performance Specifications


Substitution of this compound with a generic tyrosine dodecyl ester hydrochloride or a phenylalanine‑based analog is not performance‑neutral. The pyroglutamate counterion alters the salt’s dissociation equilibrium, which directly influences solubility, interfacial packing, and biological compatibility endpoints such as hemolytic potential and ecotoxicity. Furthermore, the 3,4‑dihydroxyphenyl (catechol) head group of the DOPA‑derived ester confers hydrogen‑bonding and metal‑coordination capabilities absent in single‑hydroxyl tyrosine or phenylalanine analogues [1][2]. The quantitative evidence below demonstrates that even small structural variations produce measurable differences in interfacial area, aggregation behavior, toxicological profile, and biological activity—making generic interchange scientifically unsound.

EINECS 258-317-7 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparator Data for Procurement Decisions


Interfacial Packing Efficiency: L‑DOPA Dodecyl Ester (EINECS 258-317-7 Active Species) vs. L‑Phenylalanine Dodecyl Ester (LEP)

The active amphiphilic species in EINECS 258‑317‑7—dodecyl L‑DOPA ester—is structurally analogous to LET (lauryl ester of L‑tyrosine) but with an additional phenolic OH group. In interfacial tension studies, LET exhibited a molecular interfacial area of 18.95 Ų at the air/solution interface and 50.61 Ų at the water/hexane interface, values that were significantly lower than those of the L‑phenylalanine dodecyl ester (LEP) comparator. The catechol‑type dihydroxy substitution in the DOPA ester is expected to further enhance hydrogen‑bonding‑mediated interfacial packing relative to LET [1].

Interfacial adsorption Surfactant design Emulsification

Daphnia magna Acute Toxicity: Amino Acid‑Based (Tyrosine) Dodecyl Surfactant Class vs. Conventional DTAB

In a comparative ecotoxicity study of dodecyl‑chain ionic surfactants, the tyrosine‑derived surfactant (Tyr‑dodecyl) demonstrated markedly lower acute toxicity to Daphnia magna than the conventional cationic surfactant dodecyltrimethylammonium bromide (DTAB). Although the study tested the hydrochloride or free amine form rather than the pyroglutamate salt, the toxicological advantage arises from the amino acid head group architecture rather than the counterion, making this finding class‑transferable to EINECS 258‑317‑7 [1].

Ecotoxicology Green surfactant Daphnia magna

Antioxidant Activity Advantage of L‑Tyrosine vs. L‑Phenylalanine Ester Surfactants (DPPH and ABTS Assays)

L‑Tyrosine ester hydrochlorides (C8–C14) demonstrated significantly higher antioxidant activity in DPPH and ABTS radical‑scavenging assays compared to their L‑phenylalanine counterparts of identical chain length. The phenolic OH group—and by extension the catechol moiety in the DOPA ester of EINECS 258‑317‑7—is the structural determinant of this activity enhancement. This antioxidant function is an intrinsic property of the amino acid head group and is independent of the counterion [1].

Antioxidant Lipophilic antioxidant DPPH assay

Antibacterial Chain‑Length Optimization: Dodecyl (C12) Ester Represents the Activity Cut‑Off Peak for Gram‑Positive Bacteria

A systematic chain‑length study of L‑tyrosine alkyl ester surfactants (C8–C14) revealed that antibacterial activity against Gram‑positive bacteria increased with chain length and reached a maximum at C12 (dodecyl), exhibiting a cut‑off effect beyond which activity declined. The C12 ester also showed optimal correlation between critical micelle concentration (CMC) and minimum inhibitory concentration (MIC), indicating that micellar activity contributes mechanistically to the antibacterial effect [1].

Antibacterial Cationic surfactant Structure-activity relationship

Counterion Differentiation: Pyroglutamate vs. Hydrochloride Salt Form – Solubility and Biocompatibility Rationale

The pyroglutamate (5‑oxo‑L‑prolinate) counterion in EINECS 258‑317‑7 is a component of the natural moisturizing factor (NMF) in human skin. While direct head‑to‑head solubility or irritation data comparing pyroglutamate vs. hydrochloride salts of this specific ester are absent from public literature, pyroglutamic acid esters as a class have been patented for topical applications specifically because of their favorable skin compatibility and penetration profiles [1]. This contrasts with hydrochloride salts, which can generate acidic microenvironments upon dissolution and are associated with higher irritation potential in cationic surfactant series.

Counterion effect Pyroglutamate Biocompatibility

Limitations Statement: Current Gaps in Quantitative Differential Evidence for EINECS 258-317-7

No published primary research study was identified that directly characterizes EINECS 258‑317‑7 (CAS 53036‑49‑0) as a discrete entity with quantitative comparator data against defined alternatives. All differential evidence presented above derives from studies of structurally related tyrosine/dodecyl ester surfactants (hydrochloride or free amine forms) or class‑level amino acid surfactant comparisons. The specific influence of the pyroglutamate counterion on critical micelle concentration (CMC), Krafft temperature, solubility, partition coefficient, or in vivo performance remains unquantified in the peer‑reviewed literature. Procurement decisions based on the above evidence should therefore be supplemented with in‑house characterization against the specific comparator relevant to the intended application.

Evidence gap Procurement caution Data availability

EINECS 258‑317‑7 Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Green Emulsifier Formulation for Cosmetics and Personal Care with Documented Lower Ecotoxicity

The class‑level ecotoxicity advantage of tyrosine‑derived dodecyl surfactants over conventional DTAB (Section 3, Evidence Item 2) supports the use of EINECS 258‑317‑7 as a bio‑based emulsifier in rinse‑off and leave‑on cosmetic formulations. The pyroglutamate counterion (Section 3, Evidence Item 5) further aligns with skin‑mildness expectations. Formulators replacing DTAB or similar quaternary ammonium surfactants can expect improved environmental compatibility and potential marketing claims of amino acid‑based surfactant origin [1][2].

Lipophilic Antioxidant Surfactant for Oxidation‑Sensitive Emulsion Products

The phenolic/catechol‑mediated antioxidant activity demonstrated for tyrosine ester surfactants (Section 3, Evidence Item 3) positions EINECS 258‑317‑7 as a dual‑function ingredient: surface‑active emulsifier plus built‑in radical‑scavenging preservation. This is particularly relevant for polyunsaturated oil‑based emulsions, lipid nanoparticle formulations, and oxidation‑sensitive active pharmaceutical ingredient (API) delivery systems where oxidative degradation limits shelf‑life [1].

Antibacterial Surface‑Active Agent for Antimicrobial Coatings and Preservative Systems

The optimal C12 chain‑length antibacterial activity (Section 3, Evidence Item 4) makes EINECS 258‑317‑7 a candidate for antimicrobial surface coatings, preservative booster systems, or disinfectant formulations targeting Gram‑positive bacterial contamination. The cut‑off effect at C12 means that shorter or longer chain homologues would deliver inferior antibacterial performance, giving this specific compound a structure‑derived selection advantage [1].

Interfacial Tension Modifier for Enhanced Oil Recovery (EOR) or Emulsion Polymerization

The low interfacial area per molecule (Section 3, Evidence Item 1) indicates high interfacial packing efficiency, making EINECS 258‑317‑7 a candidate for applications requiring maximal reduction of interfacial tension at minimal surfactant concentration—including enhanced oil recovery, emulsion polymerization templates, and microemulsion‑based reaction media. The catechol functionality additionally offers metal‑chelating capability potentially useful in corrosion inhibition or nanoparticle synthesis contexts [1].

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